

In Silico Modeling of 2,4,6-Triaminoquinazoline Binding: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Triaminoquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of **2,4,6-triaminoquinazoline** and its derivatives, focusing on their binding to various biological targets. This document details common computational methodologies, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to 2,4,6-Triaminoquinazoline and its Derivatives

The quinazoline scaffold is a prominent feature in many biologically active compounds, with derivatives showing a wide range of therapeutic potential, including anticancer and antiviral activities.^{[1][2]} The **2,4,6-triaminoquinazoline** core, in particular, has been the subject of computational and experimental studies to elucidate its mechanism of action and to design novel therapeutic agents. In silico modeling plays a crucial role in this process, offering insights into binding modes, interaction energies, and the rational design of more potent and selective inhibitors.^{[3][4]}

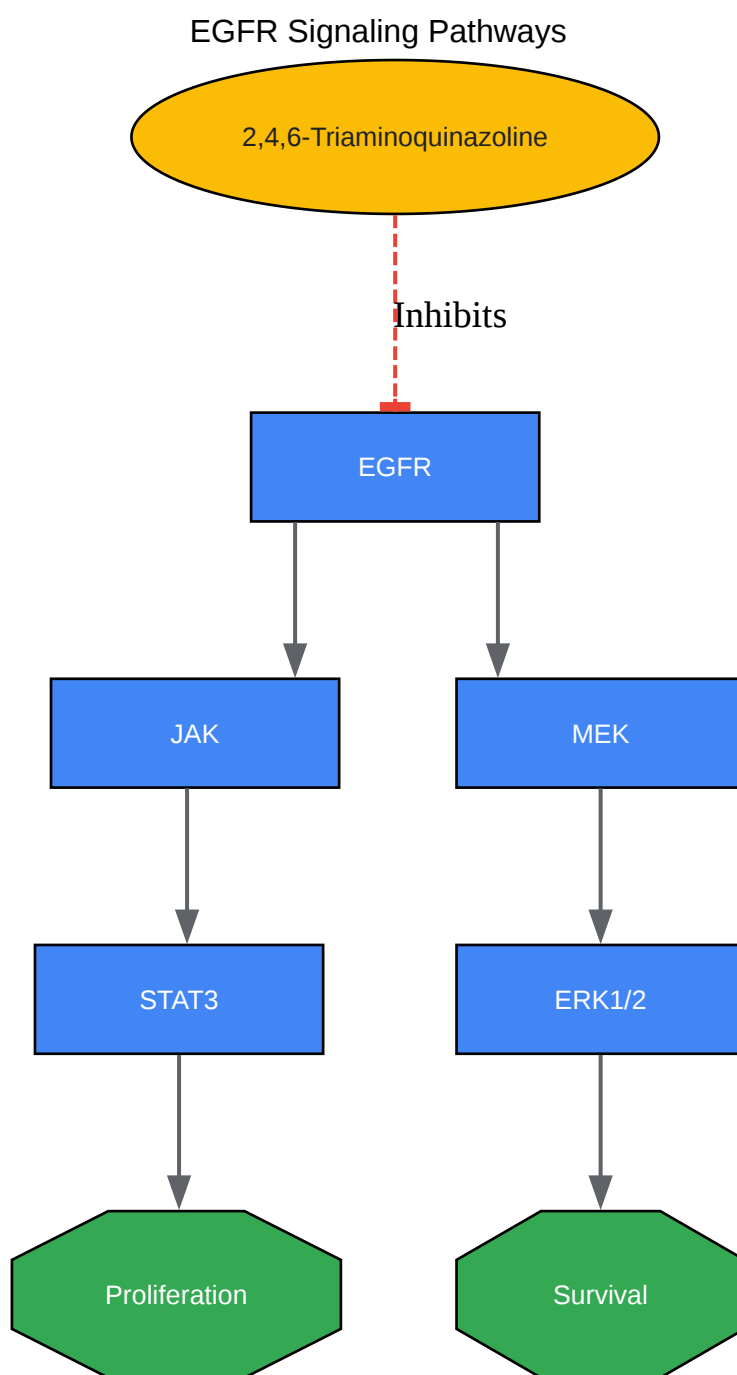
Key Biological Targets and Signaling Pathways

In silico and in vitro studies have identified several key protein targets for **2,4,6-triaminoquinazoline** and its analogs. These compounds are frequently investigated as inhibitors of protein kinases and other enzymes involved in cell signaling and proliferation.

2.1. Epidermal Growth Factor Receptor (EGFR)

A primary target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) often dysregulated in cancer.^{[1][5]} Computational studies, including molecular docking, have been employed to understand the binding of these compounds to the ATP-binding site of the EGFR kinase domain.^[1] These studies suggest that specific interactions, such as hydrogen bonds with key residues like Met769, are crucial for inhibitory activity.^{[5][6]}

The binding of **2,4,6-triaminoquinazoline** derivatives to EGFR inhibits its downstream signaling, primarily through the JAK/STAT and MEK/ERK pathways, which are critical for cell proliferation and survival.^{[7][8]}



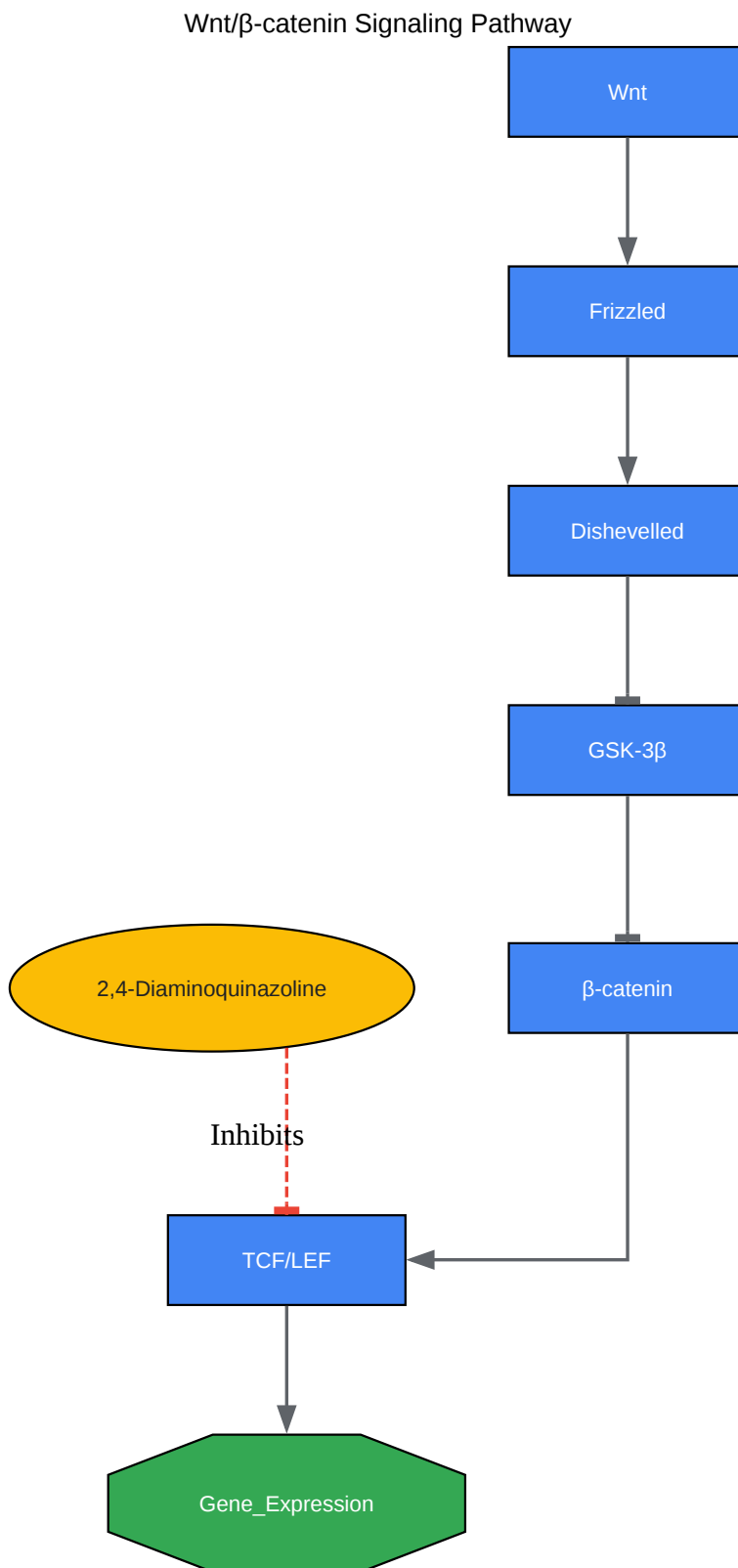
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Figure 1: Inhibition of EGFR Signaling

2.2. Wnt/ β -catenin Signaling Pathway

Certain 2,4-diaminoquinazoline derivatives have been identified as inhibitors of the Wnt/ β -catenin signaling pathway, which is implicated in gastric cancer progression.[9] These

compounds act by inhibiting the β -catenin–TCF/LEF transcriptional complex, leading to the downregulation of Wnt target genes and suppression of cancer cell growth and invasion.[9]



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Figure 2: Inhibition of Wnt/ β -catenin Pathway

2.3. Other Kinase and Viral Targets

The versatility of the quinazoline scaffold allows for its interaction with a range of other targets. Studies have shown that derivatives can inhibit other receptor tyrosine kinases like VEGFR-2 and PDGFR- β , as well as non-receptor kinases.[6] Additionally, 4-anilino-6-aminoquinazoline derivatives have demonstrated potential as inhibitors of MERS-CoV.[2]

In Silico Modeling Methodologies

A variety of computational techniques are utilized to model the binding of **2,4,6-triaminoquinazoline** and its derivatives to their biological targets.

3.1. Molecular Docking

Molecular docking is a fundamental method used to predict the preferred orientation of a ligand when bound to a receptor.[1] This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and in estimating the binding affinity through scoring functions.

Experimental Protocol: Molecular Docking of Quinazoline Derivatives into EGFR

- Receptor Preparation:
 - Obtain the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1W0C) from the Protein Data Bank.
 - Remove water molecules and any co-crystallized ligands.
 - Add polar hydrogens and assign partial charges to the protein atoms using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
 - Define the binding site by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

- Ligand Preparation:
 - Draw the 2D structure of the **2,4,6-triaminoquinazoline** derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
 - Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
 - Assign partial charges to the ligand atoms.
- Docking Simulation:
 - Use docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor's binding site.
 - Employ a search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to explore various ligand conformations and orientations.
 - Generate a set of docked poses (typically 10-100) and rank them based on their docking scores (e.g., binding energy in kcal/mol).[\[1\]](#)
- Analysis of Results:
 - Visualize the top-ranked docked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's amino acid residues.
 - Compare the docked pose with the binding mode of known inhibitors to validate the docking protocol.

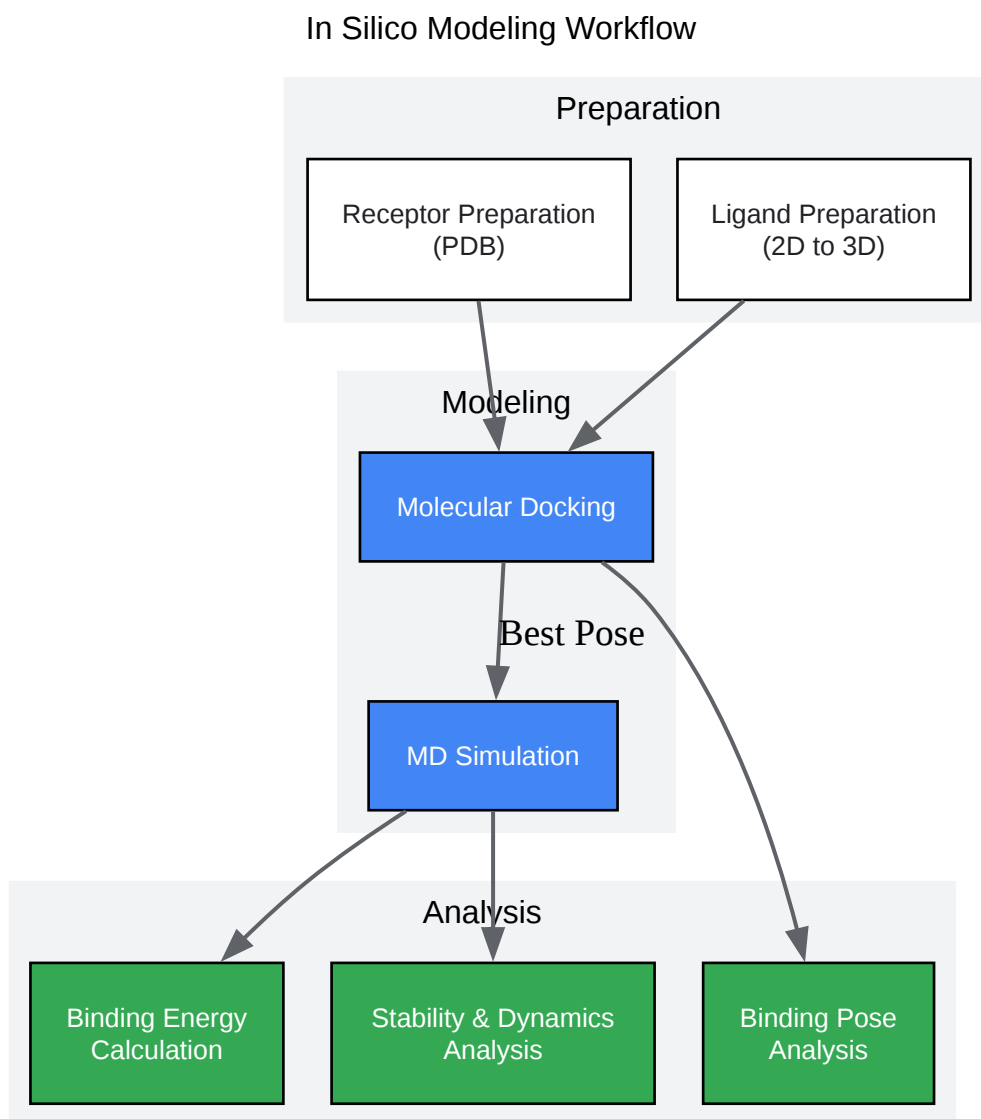
3.2. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the calculation of binding free energies. These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.[\[5\]](#)

Experimental Protocol: MD Simulation of a Quinazoline-EGFR Complex

- System Preparation:
 - Start with the best-docked pose of the quinazoline-EGFR complex obtained from molecular docking.
 - Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
 - Add counter-ions to neutralize the system.
 - Use a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.
- Minimization and Equilibration:
 - Perform energy minimization of the entire system to remove any steric clashes.
 - Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
 - Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
- Production Run:
 - Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.
 - Save the trajectory of the atoms at regular intervals.
- Analysis:
 - Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
 - Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
 - Analyze hydrogen bond occupancy and other key interactions over time.

- Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.



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Figure 3: General Workflow for In Silico Modeling

Quantitative Data Summary

The following tables summarize quantitative data from various studies on **2,4,6-triaminoquinazoline** derivatives.

Table 1: In Vitro Antiproliferative Activity of Quinazoline Derivatives

Compound	Cell Line	IC50 (μM)	Target	Reference
19n	MGC-803 (Gastric Cancer)	4.61	Not specified	[10]
10d	A-549 (Lung Cancer)	Not specified (selective cytotoxicity)	EGFR	[5]
7b	MCF-7, A549, 5637	Moderate activity	EGFR	[1]
7e	MCF-7, A549, 5637	Moderate activity	EGFR	[1]

Table 2: Antiviral Activity of 4-Anilino-6-aminoquinazoline Derivatives against MERS-CoV

Compound	IC50 (μM)	Selectivity Index (SI)	Reference
14	4.6	Not specified	[2]
15	4.6	Not specified	[2]
16	3.3	Not specified	[2]
17	6.1	Not specified	[2]
18	2.7	Not specified	[2]
20	0.157	25	[2]
21	4.8	Not specified	[2]

Table 3: Molecular Docking Scores of Quinazoline Derivatives

Compound	Target	Docking Score (kcal/mol)	Reference
Erlotinib	EGFR	-10.1	[1]
1	EGFR	-8.68	[6]
Series I (2-4)	Tubulin (Colchicine site)	-8.17 to -9.83	[6]
Series II (5-7)	Tubulin (Colchicine site)	-8.06 to -8.67	[6]

Conclusion

In silico modeling provides powerful tools for understanding the binding of **2,4,6-triaminoquinazoline** and its derivatives to various biological targets. Techniques like molecular docking and MD simulations offer detailed insights into binding modes and compound stability, guiding the rational design of new therapeutic agents. The data summarized in this guide highlight the potential of the quinazoline scaffold in developing inhibitors for targets in oncology and virology. Continued integration of computational and experimental approaches will be essential for advancing these promising compounds toward clinical applications.

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